(6RS)-Mefox

説明

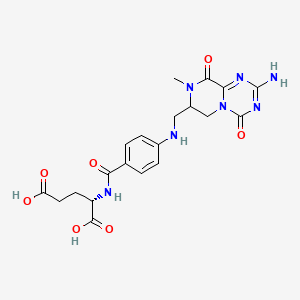

Structure

3D Structure

特性

CAS番号 |

79573-48-1 |

|---|---|

分子式 |

C20H23N7O7 |

分子量 |

473.4 g/mol |

IUPAC名 |

(2S)-2-[[4-[[(7S)-2-amino-8-methyl-4,9-dioxo-6,7-dihydropyrazino[1,2-a][1,3,5]triazin-7-yl]methylamino]benzoyl]amino]pentanedioic acid |

InChI |

InChI=1S/C20H23N7O7/c1-26-12(9-27-15(17(26)31)24-19(21)25-20(27)34)8-22-11-4-2-10(3-5-11)16(30)23-13(18(32)33)6-7-14(28)29/h2-5,12-13,22H,6-9H2,1H3,(H,23,30)(H,28,29)(H,32,33)(H2,21,25,34)/t12-,13-/m0/s1 |

InChIキー |

AFIMZPFBSYESNQ-STQMWFEESA-N |

異性体SMILES |

CN1[C@H](CN2C(=NC(=NC2=O)N)C1=O)CNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O |

正規SMILES |

CN1C(CN2C(=NC(=NC2=O)N)C1=O)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Mefox; (6RS)-Mefox; |

製品の起源 |

United States |

Foundational & Exploratory

(6RS)-Mefox: A Technical Guide to its Origin and Biological Significance

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

(6RS)-Mefox is a pyrazino-s-triazine derivative of 4α-hydroxy-5-methyl-tetrahydrofolate. While its mechanism of action is a subject of interest, current scientific evidence points towards it being a biologically inactive oxidative degradation product of 5-methyltetrahydrofolate (5-MTHF), the primary active form of folate in the body. In plant biochemistry, specific enzymes have been identified that catalyze the conversion of 5-MTHF to Mefox. However, in mammalian systems, Mefox and its direct precursor appear to lack biological activity and are largely excreted without being metabolized. This guide provides a comprehensive overview of the known formation pathways of Mefox, the available data on its biological activity, and its relevance in the context of folate metabolism research.

Chemical Identity and Formation

(6RS)-Mefox is an epimeric mixture of the (6R) and (6S) stereoisomers. It is structurally related to the essential B vitamin folate and is specifically a derivative of 5-MTHF.

Formation in Plants

In plants such as maize, the enzymatic conversion of 5-methyl-tetrahydrofolate to Mefox has been characterized.[1][2] This reaction is catalyzed by a protein designated as CTM and also by an enzyme identified as a plant glutamate formiminotransferase (GFT).[1][2][3] This plant GFT exhibits a distinct activity from its mammalian ortholog, suggesting this metabolic pathway may be specific to plants.[1][2] The conversion involves the hydroxylation of 5-MTHF to 4α-hydroxy-5-methyl-tetrahydrofolate, which then cyclizes to form the pyrazino-s-triazine structure of Mefox.[3]

Formation as a Degradation Product

In the context of mammalian systems and in vitro handling, Mefox is considered an oxidative degradation product of 5-methyltetrahydrofolate.[4] The stability of 5-MTHF is a critical factor in research and supplementation, and its degradation can lead to the formation of Mefox.

Mechanism of Action and Biological Activity in Mammalian Systems

A pivotal aspect for researchers and drug development professionals is the biological effect of a compound in mammalian systems. Current evidence strongly suggests that (6RS)-Mefox is biologically inactive in mammals.

Precursor Compound: 4α-hydroxy-5-methyltetrahydrofolic acid

Studies on the direct precursor of Mefox, 4α-hydroxy-5-methyltetrahydrofolic acid, have been conducted in rats. The findings indicate that this compound is biologically inactive.[4][5] When administered to rats, it is almost entirely excreted unchanged in the urine and feces, with no detectable metabolites.[4] This lack of metabolic conversion or incorporation into folate-dependent pathways suggests that the precursor to Mefox does not participate in mammalian folate metabolism.[4][5]

(6RS)-Mefox

Consistent with the inactivity of its precursor, Mefox itself is also considered to be biologically inactive in mammalian systems. Its formation is viewed as a catabolic or degradation event rather than the production of a bioactive signaling molecule.

Quantitative Data

| Enzyme/Protein | Organism | Substrate | Product | Catalytic Efficiency (kcat/Km) | Reference |

| ZmCTM-Qi319 | Maize | 5-M-THF | MeFox | 1.24 × 10⁴ mol⁻¹·min⁻¹·L | [3] |

| ZmCTM-Qi319G232N | Maize | 5-M-THF | MeFox | Reduced approx. six-fold | [3] |

Experimental Protocols

Detailed experimental protocols for the direct assessment of (6RS)-Mefox's mechanism of action in mammalian systems are not available in the scientific literature, likely due to its characterization as an inactive metabolite. However, the methodologies used to study its precursor and general folate metabolism provide a framework for such investigations.

Protocol: In Vivo Metabolism Study of 4α-hydroxy-5-methyltetrahydrofolic acid in Rats

-

Synthesis of Radiolabeled Compound: 4α-hydroxy-5-[¹⁴C]methyltetrahydrofolic acid is synthesized to enable tracking of the molecule in vivo.

-

Animal Model: Male Wistar rats are used for the study.

-

Administration: The radiolabeled compound is administered orally or via injection.

-

Sample Collection: Urine and feces are collected over a 72-hour period.

-

Analysis: The collected samples are analyzed for radioactivity to determine the extent of excretion. Chromatographic techniques (e.g., HPLC) coupled with radiometric detection are used to identify the parent compound and any potential metabolites.

-

Tissue Distribution (Optional): At the end of the collection period, tissues can be harvested to assess any residual radioactivity, indicating tissue uptake or retention.

(This is a generalized protocol based on the description of the study on the biological activity of 4a-hydroxy-5-methyltetrahydrofolic acid in the rat).[5]

Visualizations

Signaling and Metabolic Pathways

Caption: Enzymatic conversion of 5-MTHF to Mefox in plants.

Experimental and Logical Workflows

Caption: Generalized workflow for folate metabolite analysis.

Conclusion

For researchers, scientists, and drug development professionals, (6RS)-Mefox should be primarily understood as a biologically inactive oxidative degradation product of 5-methyltetrahydrofolate in mammalian systems. While an enzymatic pathway for its formation exists in plants, there is no evidence to suggest a similar functional pathway or any direct pharmacological mechanism of action in mammals. The presence of Mefox in biological samples or folate supplements is more indicative of 5-MTHF degradation rather than the presence of a bioactive molecule. Future research in the context of drug development should focus on the stability of folate compounds and the prevention of degradation to inactive products like Mefox, rather than investigating Mefox as a potential therapeutic agent itself.

References

- 1. researchgate.net [researchgate.net]

- 2. An Allele of Glutamate Formiminotransferase Triggers 5-Methyl-Tetrahydrofolate-to-MeFox Conversion and Facilitates Folate Biofortification in Maize - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 4a-Hydroxy-5-methyltetrahydrofolic Acid|CAS 33157-07-2|RUO [benchchem.com]

- 5. The biological activity of 4a-hydroxy-5-methyltetrahydrofolic acid in the rat [proceedings] - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to (6RS)-Mefox: Chemical Structure, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

(6RS)-Mefox is a pyrazino[1,2-a][1][2][3]triazine derivative recognized as a diastereomeric mixture of (6R)-Mefox and (6S)-Mefox. It is primarily known as an impurity and a degradation product in folic acid and L-5-methyltetrahydrofolate (L-5-MTHF) preparations. Structurally similar to essential folate coenzymes, (6RS)-Mefox has the potential to act as a folate antagonist, potentially interfering with one-carbon metabolism. This technical guide provides a comprehensive overview of the chemical structure, properties, and known biological implications of (6RS)-Mefox, with a focus on its formation, analytical detection, and potential pharmacological effects.

Chemical Structure and Properties

(6RS)-Mefox is a complex heterocyclic molecule. Its core structure consists of a pyrazino[1,2-a][1][2][3]triazine ring system linked to a p-aminobenzoyl-L-glutamic acid moiety. The "(6RS)" designation indicates a racemic mixture at the chiral center in the pyrazine ring.

Chemical Identity

| Property | Value |

| IUPAC Name | (2S)-2-[[4-[[(6RS)-2-amino-8-methyl-4,9-dioxo-6,7,8,9-tetrahydro-4H-pyrazino[1,2-a][1][2][3]triazin-7-yl]methylamino]benzoyl]amino]pentanedioic acid |

| Synonyms | (6RS)-Mefox, Folic Acid Impurity |

| CAS Number | 79573-48-1[4] |

| Molecular Formula | C₂₀H₂₃N₇O₇[4] |

| Molecular Weight | 473.44 g/mol [4] |

Physicochemical Properties

| Property | Value |

| Appearance | Not explicitly stated in the provided search results. |

| Solubility | Not explicitly stated in the provided search results. |

| Storage | For the related compound (6S)-Mefox, storage at 2-8°C in a refrigerator is recommended.[5] |

Synthesis and Formation

Formation from Folate Precursors

(6RS)-Mefox is known to form from the oxidation of 5-methyltetrahydrofolate (5-MTHF). This conversion can be catalyzed by a plant enzyme, a glutamate formiminotransferase, which triggers the transformation of 5-MTHF to Mefox.[2][6] This enzymatic conversion is a key reason for its presence as an impurity in folate supplements. A patent describes the preparation of (6S)-Mefox from a (6S)-5-methyltetrahydrofolic acid starting material.[7]

Biological Activity and Mechanism of Action

The biological activity of (6RS)-Mefox is primarily attributed to its structural similarity to folic acid, suggesting its role as a folate antagonist. Folate antagonists are compounds that interfere with the action of folic acid and its derivatives, which are essential for DNA synthesis, repair, and methylation.

Inhibition of Dihydrofolate Reductase (DHFR)

The primary mechanism of action for many folate antagonists is the inhibition of dihydrofolate reductase (DHFR), a key enzyme in the folate metabolic pathway.[8][9] DHFR reduces dihydrofolate to tetrahydrofolate, a precursor for the coenzymes required for the synthesis of purines and thymidylate.

A study on "X-methyl folate," a compound related to Mefox, demonstrated that in its purified form, it can partially inhibit dihydrofolate reductase.[10] This suggests that (6RS)-Mefox may also exert its biological effects through weak inhibition of DHFR. However, specific inhibitory concentrations (e.g., IC₅₀ values) for (6RS)-Mefox against DHFR are not currently available in the literature.

Impact on One-Carbon Metabolism

By potentially inhibiting DHFR, (6RS)-Mefox can disrupt the one-carbon metabolic pathway. This pathway is crucial for the transfer of one-carbon units in various biosynthetic reactions, including the synthesis of nucleotides (purines and thymidylate) and certain amino acids. Disruption of this pathway can lead to impaired DNA synthesis and cell proliferation.

Caption: Potential inhibition of DHFR by (6RS)-Mefox in the folate metabolic pathway.

Experimental Protocols

Dihydrofolate Reductase (DHFR) Inhibition Assay

This protocol is a general method to assess the inhibitory activity of compounds like (6RS)-Mefox on DHFR.

Materials:

-

Recombinant human DHFR enzyme

-

Dihydrofolate (DHF) substrate

-

NADPH cofactor

-

Assay buffer (e.g., 50 mM potassium phosphate, pH 7.4)

-

(6RS)-Mefox (test compound)

-

Methotrexate (positive control inhibitor)

-

96-well UV-transparent microplate

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a stock solution of (6RS)-Mefox in a suitable solvent (e.g., DMSO) and create a serial dilution.

-

In a 96-well plate, add the assay buffer, NADPH, and the test compound or control.

-

Initiate the reaction by adding the DHFR enzyme to each well.

-

Immediately after adding the enzyme, add the DHF substrate.

-

Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.

-

Calculate the rate of reaction for each concentration of the test compound.

-

Determine the IC₅₀ value of (6RS)-Mefox by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Caption: Workflow for a typical DHFR inhibition assay.

Analytical Detection and Quantification of Mefox

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a sensitive and specific method for the detection and quantification of Mefox in various matrices.

Instrumentation:

-

High-performance liquid chromatography (HPLC) system

-

Tandem mass spectrometer (MS/MS)

General Procedure:

-

Sample Preparation: Extract folates, including Mefox, from the sample matrix (e.g., serum, pharmaceutical preparation) using appropriate extraction techniques (e.g., solid-phase extraction).

-

Chromatographic Separation: Separate Mefox from other folate vitamers using a suitable HPLC column (e.g., C18 reversed-phase) and a gradient elution program.

-

Mass Spectrometric Detection: Introduce the eluent into the MS/MS system. Use multiple reaction monitoring (MRM) to specifically detect and quantify Mefox based on its precursor and product ion transitions.

Conclusion

(6RS)-Mefox is a significant compound in the context of folate chemistry and biochemistry, primarily due to its presence as an impurity in essential vitamin supplements. Its structural analogy to folic acid and potential to act as a weak DHFR inhibitor warrant further investigation into its pharmacological and toxicological effects. The development of robust analytical methods for its detection is crucial for quality control in the pharmaceutical industry. Future research should focus on elucidating a complete synthesis pathway, quantifying its biological activities, and understanding its impact on cellular signaling pathways beyond general folate metabolism. This will provide a clearer picture of the risks and biological significance of this prevalent folate-related impurity.

References

- 1. Inhibition of dihydrofolate reductase from bacterial and vertebrate sources by folate, aminopterin, methotrexate and their 5-deaza analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. (6R)-Mefox | CAS No- 2305206-68-0 | Simson Pharma Limited [simsonpharma.com]

- 3. researchgate.net [researchgate.net]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. (6R)-mefox | C20H23N7O7 | CID 91865030 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CN105524066A - (6S)-5-methyltetrahydrofolic acid or (6S)-5-methyltetrahydrofolate composition and preparation method and use thereof - Google Patents [patents.google.com]

- 8. Dihydrofolate reductase inhibitor - Wikipedia [en.wikipedia.org]

- 9. Folate Antagonists - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Evaluation of X-methyl folate preparations as possible folic acid antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

The Formation of (6RS)-Mefox: A Technical Guide to its Emergence as a 5-Methyltetrahydrofolate Derivative

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of (6RS)-Mefox, a significant derivative of 5-methyltetrahydrofolate (5-MTHF). While not a product of a direct, intentional synthetic pathway, Mefox's prevalence as an oxidation product of the vital nutrient 5-MTHF makes understanding its formation crucial for researchers and professionals in drug development and nutritional science. This document outlines the primary synthesis pathway of 5-MTHF from folic acid and subsequently details the mechanism of Mefox formation.

The Core Synthesis Pathway: From Folic Acid to 5-Methyltetrahydrofolate

The chemical synthesis of 5-MTHF, the biologically active form of folate, is a multi-step process that begins with folic acid. The overall transformation involves the reduction of the pteridine ring system and a subsequent reductive methylation.

Key Intermediates

The synthesis proceeds through several key intermediates:

-

Folic Acid: The starting material.

-

Dihydrofolic Acid (DHF): The initial reduction product.

-

Tetrahydrofolic Acid (THF): The fully reduced pteridine ring system.

-

5,10-Methylenetetrahydrofolate: The direct precursor to 5-MTHF.

-

5-Methyltetrahydrofolate (5-MTHF): The final, biologically active product.

Synthesis Workflow

The chemical synthesis of 5-MTHF from folic acid can be summarized in the following workflow:

Experimental Protocols for 5-MTHF Synthesis

Detailed experimental protocols for the synthesis of 5-MTHF can vary, but the following represents a general chemical approach.

Step 1: Reduction of Folic Acid to Tetrahydrofolic Acid

This reduction is typically carried out in two stages, first to dihydrofolic acid and then to tetrahydrofolic acid. A common laboratory-scale method involves catalytic hydrogenation or the use of a reducing agent like sodium borohydride.

-

Protocol: Folic acid is suspended in an appropriate solvent, and a reducing agent is added. The reaction progress is monitored by techniques such as UV-Vis spectroscopy or HPLC. Upon completion, the resulting tetrahydrofolic acid is often used immediately in the next step due to its instability.

Step 2: Reductive Methylation of Tetrahydrofolic Acid to 5-MTHF

This step introduces the methyl group at the N5 position.

-

Protocol: Tetrahydrofolic acid is reacted with formaldehyde to form 5,10-methylenetetrahydrofolate. This intermediate is then reduced in situ, for example with sodium borohydride, to yield 5-methyltetrahydrofolate.[1] The final product is then purified, often by crystallization of a salt form (e.g., calcium salt) to improve stability.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of 5-MTHF. It is important to note that yields can vary significantly based on the specific reaction conditions and scale.

| Step | Reactants | Typical Yield |

| Reduction of Folic Acid to THF | Folic Acid, Reducing Agent (e.g., NaBH4) | 70-85% |

| Reductive Methylation of THF to 5-MTHF | THF, Formaldehyde, Reducing Agent (e.g., NaBH4) | 60-75% |

| Overall Yield (Folic Acid to 5-MTHF) | 42-64% |

The Emergence of (6RS)-Mefox: An Oxidation Product

(6RS)-Mefox is not a byproduct of an alternative reaction pathway during 5-MTHF synthesis but is rather an oxidation product of the final 5-MTHF molecule.[2][3] Understanding the conditions that lead to its formation is critical for ensuring the purity and stability of 5-MTHF preparations.

Proposed Mechanism of Mefox Formation

The oxidation of 5-MTHF to Mefox is believed to proceed through a key intermediate, 4α-hydroxy-5-methylTHF.[3]

-

Oxidation of 5-MTHF: The initial step is the oxidation of 5-MTHF, which can be initiated by exposure to air (oxygen), elevated temperatures, or other oxidizing agents. This leads to the formation of the unstable intermediate, 4α-hydroxy-5-methylTHF.

-

Rearrangement to Mefox: The 4α-hydroxy-5-methylTHF intermediate then undergoes a rearrangement to form the more stable pyrazino-s-triazine structure of Mefox.

Conditions Favoring Mefox Formation

Several conditions have been shown to promote the conversion of 5-MTHF to Mefox:

-

Elevated Temperatures: Storage of 5-MTHF solutions at elevated temperatures significantly accelerates its degradation to Mefox.[2][3]

-

Delayed Processing: In analytical settings, delays in processing biological samples containing 5-MTHF can lead to a notable increase in Mefox concentrations.[2][3]

-

Presence of Oxidizing Agents: Exposure to atmospheric oxygen and other oxidizing species will facilitate the initial oxidation step.

Quantitative Impact of Suboptimal Conditions

Studies have demonstrated the quantitative relationship between the degradation of 5-MTHF and the formation of Mefox under suboptimal conditions.

| Condition | Change in 5-MTHF Concentration | Change in Mefox Concentration |

| Whole blood stored at 32°C for ≤3 days | ↓ 36-62% | ↑ 346-415% |

| Serum stored at 11°C for 7-14 days | ↓ 8.4-29% | ↑ 88-320% |

| Serum exposed to 37°C for 24 hours | ↓ ~33% | Equimolar increase |

| (Data sourced from Fazili et al., 2017)[2][3] |

Conclusion

(6RS)-Mefox is a critical molecule for researchers and professionals in the pharmaceutical and nutritional fields, not as a synthetic target, but as a significant degradation product of 5-methyltetrahydrofolate. A thorough understanding of the 5-MTHF synthesis pathway and the subsequent oxidative conditions that lead to Mefox formation is paramount for controlling the purity, stability, and efficacy of 5-MTHF-containing products. The information presented in this guide provides a foundational understanding for developing strategies to minimize the formation of this important impurity.

References

An In-depth Technical Guide on the Biological Role of Mefox in Folate Metabolism

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides a comprehensive overview of Mefox, a pyrazino-s-triazine derivative of 4α-hydroxy-5-methyl-tetrahydrofolate. It details its formation, biological significance as a biomarker, its role as an analytical interferent in folate analysis, and its enzymatic synthesis in plants. The guide includes quantitative data, detailed experimental protocols, and pathway visualizations to facilitate a deeper understanding for a technical audience.

Introduction: Defining Mefox

Mefox is the common name for a pyrazino-s-triazine derivative of 4α-hydroxy-5-methyl-tetrahydrofolate. It is primarily known as a biologically inactive oxidation product of 5-methyltetrahydrofolate (5-methylTHF), the main circulating form of folate in the human body.[1][2] The designation "(6RS)-Mefox" refers to the potential racemic mixture at the 6-position of the molecule, which can arise during the oxidative degradation of the biologically active (6S)-5-methylTHF.

It is critical to distinguish Mefox from Mefoxin®, the brand name for the cephalosporin antibiotic cefoxitin, as they are unrelated compounds with entirely different biological functions.[3][4] While Mefox itself does not possess vitamin activity, its presence and concentration in biological samples are of significant interest in folate research for several reasons:

-

Biomarker of Oxidative Stress: Its formation from 5-methylTHF suggests it may serve as an indicator of oxidative degradation of active folates.

-

Analytical Interference: Mefox is isobaric with the biologically active 5-formyltetrahydrofolate (5-formylTHF), meaning they have the same mass-to-charge ratio. This presents a significant challenge in mass spectrometry-based analyses, potentially leading to the misidentification and overestimation of 5-formylTHF if not properly separated.[1][2]

-

Novel Enzymatic Pathway in Plants: Recent research has identified a novel enzyme in plants, designated CTM, that actively catalyzes the conversion of 5-methylTHF to Mefox, a discovery with implications for folate biofortification in crops.[5]

Biological Significance and Role

Mefox as a Biomarker and Analytical Interferent in Humans

Mefox is detectable in most human serum samples.[6] Its presence is attributed to the mild and prolonged oxidative degradation of 5-methylTHF.[1][2] While generally present at low concentrations, failure to analytically distinguish it from 5-formylTHF can bias measurements of total folate status.[2] Population studies, such as the National Health and Nutrition Examination Survey (NHANES), have shown that various demographic, physiological, and lifestyle factors can influence Mefox concentrations. For instance, Mefox levels have been observed to increase with age and show associations with BMI, kidney function, and smoking status.[7][8] These patterns suggest that Mefox may reflect alterations in folate metabolism or oxidative status dependent on these biological characteristics.[6][8]

Enzymatic Production of Mefox in Plants

In plants, the formation of Mefox is not merely a degradation process. A previously uncharacterized enzyme, designated CTM (from a major gene locus associated with folate derivative accumulation in corn), has been shown to catalyze the conversion of 5-methyl-tetrahydrofolate to Mefox.[5] This enzymatic pathway suggests a more complex regulatory role for folate metabolism in plants. Overexpression of the gene encoding CTM has been shown to boost the metabolic flow towards Mefox without negatively impacting plant growth, highlighting its potential as a target for developing folate-biofortified crops.[5]

Quantitative Data

The following tables summarize key quantitative data related to Mefox concentrations in human serum and the analytical performance of methods developed for its measurement.

Table 1: Serum Concentrations of Mefox and Other Folate Vitamers (NHANES 2011–2016)

| Folate Vitamer | Geometric Mean (nmol/L) | Detection Rate (%) | General Contribution to Total Folate (%) |

| Mefox | 1.53 | 98.8% | 4.5% |

| 5-methylTHF | 37.5 | 100% | 86.7% |

| Unmetabolized Folic Acid (UMFA) | 1.21 | 99.9% | 4.0% |

| Tetrahydrofolate (THF) | 1.01 | 85.2% | Part of Non-methyl folate |

| 5-formylTHF | Not widely detected | 3.6% | Part of Non-methyl folate |

| 5,10-methenylTHF | Not widely detected | 4.4% | Part of Non-methyl folate |

| Data sourced from NHANES 2011-2016 studies.[6][7] |

Table 2: Performance of Isotope-Dilution LC-MS/MS Method for Mefox Detection

| Parameter | Value |

| Unique Mass Transition (m/z) | 474 → 284 |

| Limit of Detection (LOD) | 0.34 nmol/L |

| Spiking Recovery (Mean ± SD) | 94 ± 10% |

| Imprecision (CV) | 5.1% at 2.9 nmol/L |

| Data from a modified LC-MS/MS method designed to separate Mefox from 5-formylTHF.[1] |

Visualized Pathways and Workflows

The following diagrams illustrate the key chemical and analytical pathways involving Mefox.

Caption: Formation pathways of Mefox from 5-methyltetrahydrofolate.

Caption: Workflow for differential analysis of Mefox and 5-formylTHF.

Experimental Protocols

Protocol: Isotope Dilution LC-MS/MS for Serum Folate Analysis

This protocol outlines the key steps for the differential quantification of Mefox and 5-formylTHF in serum, based on methodologies developed to resolve their isobaric interference.[1][2]

Objective: To accurately measure concentrations of Mefox and 5-formylTHF in serum by separating them via chromatography or unique mass transitions.

Methodology:

-

Sample Preparation:

-

Aliquots of serum samples are combined with a stable isotope-labeled internal standard solution containing labeled versions of the folates to be measured.

-

Samples are subjected to an extraction procedure, often involving protein precipitation and/or solid-phase extraction, to isolate the folate vitamers from the serum matrix.

-

-

Chromatographic Separation:

-

The prepared extract is injected into a high-performance liquid chromatography (HPLC) system.

-

A C18 reversed-phase column is typically used with a gradient elution program. The mobile phase often consists of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).

-

The gradient is optimized to achieve chromatographic separation of Mefox and 5-formylTHF, ensuring they elute at different retention times.

-

-

Mass Spectrometry Detection:

-

The column effluent is directed to a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

-

The instrument is set to perform Multiple Reaction Monitoring (MRM) for the specific precursor-to-product ion transitions for each analyte and its internal standard.

-

Key Transitions:

-

Mefox: Precursor ion m/z 474 → Product ion m/z 284

-

5-formylTHF: Precursor ion m/z 474 → Product ion m/z 299

-

-

The use of these unique product ions allows for unambiguous differentiation even if chromatographic separation is incomplete.

-

-

Quantification:

-

The concentration of each analyte is determined by calculating the ratio of the peak area of the native analyte to the peak area of its corresponding stable isotope-labeled internal standard.

-

A calibration curve constructed from standards of known concentrations is used to convert these ratios into absolute concentrations (e.g., nmol/L).

-

Protocol: In Vitro Characterization of Plant CTM Enzyme

This protocol summarizes the approach used to functionally identify the Mefox-producing CTM enzyme in plants.[5]

Objective: To determine the enzymatic activity of the CTM protein in converting 5-methylTHF to Mefox.

Methodology:

-

Protein Expression and Purification:

-

The gene encoding the putative CTM enzyme (e.g., from maize) is cloned into an expression vector (e.g., pET-28a).

-

The recombinant protein, often with a purification tag (e.g., His-tag), is expressed in a suitable host, such as E. coli.

-

The protein is purified from the cell lysate using affinity chromatography (e.g., Ni-NTA resin).

-

-

In Vitro Enzymatic Assay:

-

The purified recombinant CTM enzyme is incubated in a reaction buffer at an optimal temperature (e.g., 37°C).

-

The substrate, (6S)-5-methyl-THF, is added to initiate the reaction.

-

The reaction is allowed to proceed for a defined period (e.g., 60 minutes).

-

The reaction is terminated, for example, by adding a quenching solution or by heat inactivation.

-

-

Product Analysis:

-

The reaction mixture is analyzed using LC-MS/MS to detect and quantify the product, Mefox.

-

The identity of the Mefox peak is confirmed by comparing its retention time and mass spectrum to that of an authentic Mefox standard.

-

-

Enzyme Kinetics:

-

To determine kinetic parameters (e.g., Km, Vmax), the assay is repeated with varying concentrations of the 5-methyl-THF substrate.

-

The initial reaction velocities are plotted against substrate concentration, and the data are fitted to the Michaelis-Menten equation.

-

Conclusion

Mefox, once considered merely an inactive degradation product, is now understood to be a more complex player in the landscape of folate metabolism. In human health, it serves as a crucial biomarker for folate stability and an essential analyte to differentiate in modern, high-precision folate status assessments. In plant biology, the discovery of its enzymatic synthesis pathway opens new avenues for agricultural biofortification to combat global folate deficiency. For researchers and developers, a thorough understanding of Mefox's properties and analytical considerations is paramount for accurate interpretation of folate data and for harnessing its potential in biotechnology.

References

- 1. Accounting for an isobaric interference allows correct determination of folate vitamers in serum by isotope dilution-liquid chromatography-tandem MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Accounting for an isobaric interference allows correct determination of folate vitamers in serum by isotope dilution-liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mefoxin (Cefoxitin): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 4. Cefoxitin - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Folate status and concentrations of serum folate forms in the US population: National Health and Nutrition Examination Survey 2011–2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nutrition.org [nutrition.org]

- 8. Folate status and concentrations of serum folate forms in the US population: National Health and Nutrition Examination Survey 2011-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

Discovery and history of (6RS)-Mefox

An In-depth Technical Guide to (6RS)-Mefox: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

(6RS)-Mefox is a diastereomeric mixture of a chemical entity closely related to the B-vitamin folic acid and its biologically active form, 5-methyltetrahydrofolic acid (5-MTHF). Primarily identified as an impurity in the synthesis and degradation of folate derivatives, its discovery is intrinsically linked to the analytical characterization of these essential nutrients. This technical guide provides a comprehensive overview of the discovery and history of (6RS)-Mefox, detailing its chemical identity, and the context in which it emerged. While dedicated biological studies on (6RS)-Mefox are not extensively documented, its relevance to the pharmaceutical industry, particularly in the quality control of folate-based supplements and drugs, is significant.

Introduction

Folic acid and its derivatives are critical for numerous biological processes, including DNA synthesis, repair, and methylation. The instability of reduced folates like 5-MTHF makes them susceptible to oxidation and degradation, leading to the formation of various related substances. (6RS)-Mefox is one such compound that has been identified as an impurity. Its full chemical name is (2S)-2-[[4-[[(6RS)-2-amino-8-methyl-4,9-dioxo-6,7-dihydropyrazino[1,2-a][1][2][3]triazin-7-yl]methylamino]benzoyl]amino]pentanedioic acid. The presence of stereocenters at the 6-position of the pyrazino-triazine ring system and the alpha-carbon of the glutamic acid moiety gives rise to its diastereomeric nature, denoted by "(6RS)".

Discovery and History

The discovery of (6RS)-Mefox is not attributed to a single breakthrough moment but rather evolved from the extensive analytical efforts to characterize folic acid and its derivatives. The timeline of its recognition is closely tied to the advancements in analytical techniques, particularly high-performance liquid chromatography (HPLC), which enabled the separation and identification of closely related impurities in folate preparations.

The name "Mefox" likely arose as a trivial name within the pharmaceutical industry for this specific folic acid-related impurity. Chemical suppliers now offer (6RS)-Mefox, as well as its individual (6R) and (6S) isomers, as reference standards for analytical purposes, underscoring its importance in quality control.

Physicochemical Properties

A summary of the key physicochemical properties of (6RS)-Mefox is provided in the table below. This data is compiled from various chemical databases and supplier information.

| Property | Value |

| Chemical Formula | C₂₀H₂₃N₇O₇ |

| Molecular Weight | 473.44 g/mol |

| CAS Number | 79573-48-1 (for the diastereomeric mixture) |

| (6R)-Mefox CAS | 2305206-68-0 |

| (6S)-Mefox CAS | Not consistently available |

| IUPAC Name | (2S)-2-[[4-[[(6RS)-2-amino-8-methyl-4,9-dioxo-6,7-dihydropyrazino[1,2-a][1][2][3]triazin-7-yl]methylamino]benzoyl]amino]pentanedioic acid |

Experimental Protocols

Due to the limited public information on the specific synthesis of (6RS)-Mefox, a detailed, validated experimental protocol is not available. However, its formation is understood to be a consequence of the degradation of 5-methyltetrahydrofolic acid or a byproduct of its synthesis. The general principles for the analysis of folic acid and its impurities via HPLC are well-established and can be adapted for the detection and quantification of (6RS)-Mefox.

General HPLC Method for Folic Acid Impurity Profiling

This protocol is a generalized representation and would require optimization and validation for the specific analysis of (6RS)-Mefox.

| Parameter | Description |

| Column | Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol). |

| Detection | UV spectrophotometry, typically in the range of 280 nm. |

| Flow Rate | Typically 1.0 mL/min. |

| Injection Volume | 10-20 µL. |

| Column Temperature | Controlled, often around 25-30 °C. |

| Sample Preparation | The sample containing folic acid or its derivative is dissolved in a suitable solvent, which may be the mobile phase or a component of it. The solution should be filtered before injection. |

Signaling Pathways and Mechanism of Action

As of the current available literature, there are no published studies investigating the specific biological activity, mechanism of action, or any associated signaling pathways of (6RS)-Mefox. Its primary relevance remains in the field of analytical and pharmaceutical chemistry as a process-related impurity and degradation product of folic acid derivatives.

Logical Relationships and Workflows

The identification and control of impurities like (6RS)-Mefox are crucial aspects of drug development and manufacturing. The logical workflow for managing such an impurity is outlined below.

Caption: Logical workflow for the discovery, characterization, and control of (6RS)-Mefox.

The diagram illustrates that the discovery of (6RS)-Mefox stems from the analysis of folic acid synthesis and degradation products. Once identified, the impurity is characterized using spectroscopic methods, and a reference standard is synthesized. This reference standard is then used in routine quality control to monitor and control the levels of (6RS)-Mefox in the final drug product through process optimization and stability testing.

Conclusion

(6RS)-Mefox is a scientifically significant molecule primarily due to its role as an impurity in the production of folic acid and its derivatives. While its own biological properties remain uninvestigated, its presence has driven the development of more refined analytical methods for the quality control of essential vitamin supplements and pharmaceuticals. Further research into the synthesis and potential biological effects of (6RS)-Mefox could provide a more complete understanding of the folate degradation pathway and the potential impact of its byproducts. For now, its history is intertwined with the ongoing efforts to ensure the purity and safety of folate-based products consumed by millions worldwide.

References

- 1. Detection, isolation, and characterization of a novel impurity from several folic acid products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ptfarm.pl [ptfarm.pl]

- 3. Model studies on the stability of folic acid and 5-methyltetrahydrofolic acid degradation during thermal treatment in combination with high hydrostatic pressure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CN105524066A - (6S)-5-methyltetrahydrofolic acid or (6S)-5-methyltetrahydrofolate composition and preparation method and use thereof - Google Patents [patents.google.com]

(6RS)-Mefox CAS number and molecular weight

This technical guide provides a comprehensive overview of the chemical and physical properties of (6RS)-Mefox, a compound of interest for researchers, scientists, and professionals in drug development. This document summarizes key data and provides a foundation for further investigation and application.

Core Compound Identification

(6RS)-Mefox is a racemic mixture, and its identification is crucial for accurate experimental design and data interpretation.

| Identifier | Value |

| Compound Name | (6RS)-Mefox |

| CAS Number | 79573-48-1[1][2][3][4] |

| Synonyms | Mefox |

| IUPAC Name | (4-(((2-amino-8-methyl-4,9-dioxo-6,7,8,9-tetrahydro-4H-pyrazino[1,2-a][1][3][5]triazin-7-yl)methyl)amino)benzoyl)-L-glutamic acid[1] |

Physicochemical Properties

The molecular formula and weight are fundamental parameters for any chemical compound, influencing its behavior in various experimental settings.

| Property | Value |

| Molecular Formula | C₂₀H₂₃N₇O₇[1][6] |

| Molecular Weight | 473.44 g/mol [1][2][7] |

| Exact Mass | 473.1659 u[1] |

It is important to note that while the molecular weight is consistent across the stereoisomers, the biological activity and experimental outcomes may differ significantly between the (6R) and (6S) forms. The (6RS) designation indicates a mixture of these diastereomers[3].

Further research into the experimental protocols and signaling pathways related to (6RS)-Mefox is ongoing. As more data becomes available, this guide will be updated to include detailed methodologies and visual representations of its mechanism of action.

References

- 1. medkoo.com [medkoo.com]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. (6RS)-Mefox (Mixture of Diastereomers) | CymitQuimica [cymitquimica.com]

- 4. MEFOX [drugfuture.com]

- 5. (6R)-Mefox | CAS No- 2305206-68-0 | Simson Pharma Limited [simsonpharma.com]

- 6. (6S)-Mefox | Axios Research [axios-research.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

Spectroscopic Profile of (6RS)-Mefox: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the available spectroscopic data for (6RS)-Mefox, a pyrazino-s-triazine derivative. The focus is on mass spectrometry (MS) and nuclear magnetic resonance (NMR) data. Due to the limited public availability of experimental spectra, this guide summarizes key quantitative data from existing literature and provides a general framework for the spectroscopic analysis of this compound.

Mass Spectrometry Data

Mass spectrometry data is crucial for the confirmation of the molecular weight and identification of (6RS)-Mefox. The key quantitative data derived from literature and chemical databases are presented below.

| Parameter | Value | Source |

| Molecular Formula | C₂₀H₂₃N₇O₇ | PubChem |

| Molecular Weight | 473.4 g/mol | PubChem |

| Monoisotopic Mass | 473.16589610 Da | PubChem |

| LC-MS/MS Transition | m/z 474 → 284 | --INVALID-LINK-- |

Experimental Protocols

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Mefox Detection

This protocol is adapted from established methods for the analysis of folate vitamers and their degradation products in biological matrices.

1. Sample Preparation:

-

For serum samples, a protein precipitation step is typically employed. An acidic solution (e.g., 0.1% formic acid in acetonitrile) is added to the serum to precipitate proteins.

-

The sample is vortexed and then centrifuged to pellet the precipitated proteins.

-

The supernatant, containing the analyte of interest, is collected for analysis.

2. Chromatographic Separation:

-

A reverse-phase C18 column is commonly used for separation.

-

A gradient elution with a mobile phase consisting of an aqueous component with an acid modifier (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile or methanol) is employed to separate Mefox from other matrix components.

3. Mass Spectrometric Detection:

-

A triple quadrupole mass spectrometer operating in positive ion mode with electrospray ionization (ESI) is used.

-

The instrument is set to Multiple Reaction Monitoring (MRM) mode to detect the specific transition for Mefox (m/z 474 → 284).

Nuclear Magnetic Resonance (NMR) Data

As of the latest literature search, detailed experimental ¹H and ¹³C NMR spectra for (6RS)-Mefox are not publicly available. The characterization of related pyrazino-s-triazine derivatives and folic acid degradation products has been reported, but specific chemical shift assignments for (6RS)-Mefox have not been published.

Visualized Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of a compound such as (6RS)-Mefox.

Caption: A flowchart illustrating the key stages in the spectroscopic analysis of (6RS)-Mefox.

Potential Biological Targets of (6RS)-Mefox: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(6RS)-Mefox, a racemic mixture of (6R)-Mefox and (6S)-Mefox, is a synthetic compound with structural similarities to folic acid. While direct experimental evidence on the specific biological targets of (6RS)-Mefox is limited in publicly available literature, its structural relationship to folic acid and the known neurological effects of folate derivatives strongly suggest that the primary biological target of (6RS)-Mefox is the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor . This technical guide synthesizes the available, albeit indirect, evidence, proposes the AMPA receptor as the principal target, and outlines the necessary experimental protocols to validate this hypothesis and characterize the compound's activity.

Introduction

(6RS)-Mefox is a chiral molecule, existing as a racemic mixture of two enantiomers: (6R)-Mefox and (6S)-Mefox.[1] Its chemical structure is N-[4-[[(2-Amino-6,7,8,9-tetrahydro-8-methyl-4,9-dioxo-4H-pyrazino[1,2-a]-1,3,5-triazin-7-yl)methyl]amino]benzoyl]-L-glutamic acid.[1] The structural similarity to folic acid, a crucial vitamin for neurological function, provides a strong basis for investigating its potential as a modulator of neuronal signaling pathways. Folic acid and its metabolites are known to influence glutamatergic neurotransmission, with some studies indicating a role in the modulation of AMPA receptors.[2]

The Primary Postulated Target: AMPA Receptors

AMPA receptors are ionotropic glutamate receptors that mediate the majority of fast excitatory synaptic transmission in the central nervous system.[3][4] They are critical for synaptic plasticity, learning, and memory. Modulation of AMPA receptor activity is a key area of interest for the development of therapeutics for a range of neurological and psychiatric disorders.

Indirect Evidence from Folic Acid Studies

Research has demonstrated that folic acid can exert antidepressant-like effects by upregulating the expression of Brain-Derived Neurotrophic Factor (BDNF) and importantly, the glutamate receptor 1 (GluR1) subunit of the AMPA receptor in the brain.[2] This upregulation suggests a potential mechanism by which folate derivatives could enhance synaptic plasticity and neuronal function. Given the structural similarity, it is highly probable that (6RS)-Mefox interacts with the AMPA receptor, potentially acting as a positive allosteric modulator (PAM).

Potential Signaling Pathways

If (6RS)-Mefox acts as an AMPA receptor PAM, it would likely enhance the receptor's response to glutamate. This could lead to several downstream effects, including:

-

Increased Synaptic Strength: Potentiation of AMPA receptor currents would lead to a strengthening of synaptic connections.

-

Enhanced Long-Term Potentiation (LTP): By augmenting AMPA receptor function, (6RS)-Mefox could facilitate the induction and maintenance of LTP, a cellular correlate of learning and memory.

-

Activation of CaMKII and CREB Signaling: Increased Ca2+ influx through AMPA receptors (depending on subunit composition) can activate calcium/calmodulin-dependent protein kinase II (CaMKII) and cAMP response element-binding protein (CREB), leading to changes in gene expression and protein synthesis that support synaptic plasticity.

-

Upregulation of Neurotrophic Factors: As seen with folic acid, this could lead to increased expression of BDNF, promoting neuronal survival and growth.

Below is a diagram illustrating the hypothesized signaling pathway.

Quantitative Data (Hypothetical)

As no direct experimental data for (6RS)-Mefox is currently available, the following table is presented as a template for the types of quantitative data that need to be generated to characterize its activity at the AMPA receptor. The values are placeholders and should be determined experimentally.

| Parameter | (6RS)-Mefox | (6R)-Mefox | (6S)-Mefox | Description |

| Binding Affinity (Ki, nM) | TBD | TBD | TBD | Concentration required to occupy 50% of the AMPA receptors in a competitive binding assay. |

| Potentiation (EC50, µM) | TBD | TBD | TBD | Concentration required to produce 50% of the maximal potentiation of the glutamate-evoked current. |

| Efficacy (% Potentiation) | TBD | TBD | TBD | The maximum percentage increase in the glutamate-evoked current in the presence of the compound. |

| Selectivity | TBD | TBD | TBD | Binding affinity and functional activity at other relevant receptors (e.g., NMDA, kainate receptors). |

TBD: To Be Determined

Detailed Experimental Protocols

To validate the AMPA receptor as the biological target of (6RS)-Mefox and to populate the data table above, the following experimental protocols are essential.

Radioligand Binding Assay

This assay will determine the binding affinity of (6RS)-Mefox and its enantiomers to the AMPA receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of (6RS)-Mefox, (6R)-Mefox, and (6S)-Mefox for the AMPA receptor.

Materials:

-

[3H]-AMPA (radioligand)

-

Membrane preparations from a cell line expressing human AMPA receptors (e.g., HEK293 cells) or from rodent brain tissue (e.g., cortex or hippocampus).

-

(6RS)-Mefox, (6R)-Mefox, and (6S)-Mefox

-

Unlabeled AMPA (for determining non-specific binding)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation counter and scintillation fluid

Procedure:

-

Prepare serial dilutions of the test compounds ((6RS)-Mefox and its enantiomers) and unlabeled AMPA.

-

In a 96-well plate, combine the membrane preparation, [3H]-AMPA at a fixed concentration (typically at or below its Kd), and varying concentrations of the test compound or unlabeled AMPA.

-

Incubate the mixture at a specific temperature (e.g., room temperature or 4°C) for a predetermined time to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

-

Analyze the data using non-linear regression to determine the IC50 values, which can then be converted to Ki values using the Cheng-Prusoff equation.

References

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. Folic acid exerts antidepressant effects by upregulating brain-derived neurotrophic factor and glutamate receptor 1 expression in brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Diversity of AMPA Receptor Ligands: Chemotypes, Binding Modes, Mechanisms of Action, and Therapeutic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Diversity of AMPA Receptor Ligands: Chemotypes, Binding Modes, Mechanisms of Action, and Therapeutic Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for (6RS)-Mefox Analytical Standard Preparation

For Researchers, Scientists, and Drug Development Professionals

Introduction

(6RS)-Mefox is a racemic mixture of the diastereomers of Mefox, a known degradation product of folic acid and an impurity that can be found in active pharmaceutical ingredients such as Levomefolate.[1] Accurate quantitative analysis of (6RS)-Mefox is critical for the quality control of pharmaceuticals and for stability studies of folate derivatives. These application notes provide a detailed protocol for the preparation, handling, and quality control of a (6RS)-Mefox analytical standard.

Chemical and Physical Properties

A summary of the key chemical and physical properties of (6RS)-Mefox is provided in the table below. This information is essential for the accurate preparation of standard solutions and for understanding the stability of the compound.

| Property | Value | Source |

| Chemical Name | (4-((((RS)-2-Amino-8-methyl-4,9-dioxo-6,7,8,9-tetrahydro-4H-pyrazino[1,2-a][2][3][4]triazin-7-yl)methyl)amino)benzoyl)-L-glutamic acid | [1] |

| Synonyms | Mefox, (6RS)-Mefox | [1][5] |

| CAS Number | 79573-48-1 | [1] |

| Molecular Formula | C₂₀H₂₃N₇O₇ | [3][5] |

| Molecular Weight | 473.44 g/mol | [3][5] |

| Appearance | Solid (Light yellow to yellow) | [6] |

Preparation of (6RS)-Mefox Analytical Standard Solution

This protocol describes the preparation of a primary stock solution and subsequent working standard solutions of (6RS)-Mefox. It is critical to use high-purity (6RS)-Mefox reference material, which can be sourced from various chemical suppliers. A Certificate of Analysis (CoA) should be obtained from the supplier to confirm the purity and identity of the reference standard.[2]

Materials and Equipment

-

(6RS)-Mefox reference standard

-

Dimethyl sulfoxide (DMSO), HPLC grade

-

0.1 M Phosphate buffer (pH 7.0)

-

Deionized water, HPLC grade

-

Analytical balance

-

Volumetric flasks (Class A)

-

Pipettes (calibrated)

-

Vortex mixer

-

Sonicator

-

Amber vials for storage

Experimental Protocol: Stock Solution Preparation (1 mg/mL)

-

Equilibration: Allow the vial containing the (6RS)-Mefox reference standard to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation.

-

Weighing: Accurately weigh approximately 10 mg of the (6RS)-Mefox reference standard into a clean, dry weighing boat.

-

Dissolution: Transfer the weighed standard to a 10 mL amber volumetric flask. Add approximately 7 mL of DMSO to dissolve the solid.

-

Mixing: Gently swirl the flask and then sonicate for 5-10 minutes to ensure complete dissolution.

-

Dilution to Volume: Once completely dissolved, bring the solution to the final volume with DMSO and mix thoroughly by inverting the flask multiple times. This is the Primary Stock Solution .

Experimental Protocol: Working Standard Preparation

Working standard solutions should be prepared daily by diluting the Primary Stock Solution with a suitable diluent, such as a mixture of phosphate buffer and an organic solvent, to match the initial mobile phase composition of the analytical method.

Storage and Stability

Proper storage is crucial to maintain the integrity of the (6RS)-Mefox analytical standard.

| Storage Condition | Recommendation |

| Solid Reference Standard | Store at -20°C for long-term storage (months to years) and at 0-4°C for short-term storage (days to weeks). Protect from light and moisture by storing in a desiccator in a dark environment.[1] |

| Primary Stock Solution (in DMSO) | Aliquot into amber vials and store at -20°C for up to one month. Avoid repeated freeze-thaw cycles.[7] |

| Working Standard Solutions | Prepare fresh daily from the Primary Stock Solution. |

Forced degradation studies are recommended to establish the stability-indicating capability of the analytical method. These studies should expose the (6RS)-Mefox standard solution to various stress conditions such as acidic, basic, oxidative, thermal, and photolytic stress.[8][9]

Quality Control and Analytical Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is recommended for the quality control and analysis of (6RS)-Mefox. The following method is a suggested starting point and should be fully validated according to ICH guidelines.

Proposed HPLC Method Parameters

| Parameter | Recommended Condition |

| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1 M Phosphate Buffer (pH adjusted to 4.0 with orthophosphoric acid) |

| Mobile Phase B | Acetonitrile or Methanol |

| Gradient | Isocratic or gradient elution depending on the sample matrix and presence of other impurities. A starting point could be a 65:35 (v/v) mixture of Mobile Phase A and B. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35°C |

| Detection Wavelength | UV detection at approximately 254 nm |

| Injection Volume | 10 µL |

Method Validation

The analytical method should be validated for specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) to ensure it is suitable for its intended purpose.

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the preparation and use of the (6RS)-Mefox analytical standard.

Caption: Workflow for (6RS)-Mefox standard preparation and analysis.

Degradation Pathway

This diagram illustrates the relationship of (6RS)-Mefox as a degradation product of folic acid derivatives.

Caption: Formation of (6RS)-Mefox from folate degradation.

References

- 1. medkoo.com [medkoo.com]

- 2. (6R)-Mefox | CAS No- 2305206-68-0 | Simson Pharma Limited [simsonpharma.com]

- 3. (6R)-mefox | C20H23N7O7 | CID 91865030 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN105524066A - (6S)-5-methyltetrahydrofolic acid or (6S)-5-methyltetrahydrofolate composition and preparation method and use thereof - Google Patents [patents.google.com]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. cdn.who.int [cdn.who.int]

- 7. discovery.researcher.life [discovery.researcher.life]

- 8. Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Phenoxyethanol, Methylparaben, Propylparaben, Mometasone Furoate, and Tazarotene in Topical Pharmaceutical Dosage Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Application Note: HPLC Method Development for (6RS)-Mefox Quantification

An High-Performance Liquid Chromatography (HPLC) method for the quantification of (6RS)-Mefox is presented in this application note. The information is intended for researchers, scientists, and professionals in drug development. While a specific, validated HPLC method for (6RS)-Mefox is not widely available in public literature, this document provides a comprehensive guide to developing and validating a suitable method, based on the compound's chemical properties and established chromatographic principles.

(6RS)-Mefox , identified with the molecular formula C20H23N7O7 and a molecular weight of 473.44 g/mol , is an epimeric mixture. Its structural similarity to folic acid suggests that analytical approaches used for folic acid and its derivatives may serve as a strong starting point for method development.

1. Introduction

This document outlines a systematic approach to developing a robust and reliable reversed-phase HPLC (RP-HPLC) method for the quantification of (6RS)-Mefox in bulk drug substances or pharmaceutical formulations. The protocol covers initial method development, optimization, and validation parameters as per ICH guidelines.

2. Physicochemical Properties of (6RS)-Mefox

| Property | Value |

| Molecular Formula | C20H23N7O7 |

| Molecular Weight | 473.44 g/mol |

| Stereochemistry | Epimeric at position 6 |

| Synonyms | (4-((((RS)-2-Amino-8-methyl-4,9-dioxo-6,7,8,9-tetrahydro-4H-pyrazino[1,2-a][1][2][3]triazin-7-yl)methyl)amino)benzoyl)-L-glutamic Acid |

3. Recommended Chromatographic Conditions (Starting Point)

Based on the analysis of structurally similar compounds, the following HPLC conditions are recommended as a starting point for method development.

| Parameter | Recommended Condition |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | C18, 150 x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient Elution | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | UV-Vis Diode Array Detector (DAD) at 280 nm |

| Run Time | 30 minutes |

4. Experimental Protocols

4.1. Standard Solution Preparation

-

Accurately weigh 10 mg of (6RS)-Mefox reference standard.

-

Dissolve in a suitable solvent (e.g., a mixture of Mobile Phase A and B, or a small amount of DMSO followed by dilution with mobile phase).

-

Sonicate for 10 minutes to ensure complete dissolution.

-

Make up the volume to 100 mL in a volumetric flask with the mobile phase to obtain a stock solution of 100 µg/mL.

-

Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 50 µg/mL.

4.2. Sample Preparation

-

For bulk drug substance, prepare as described for the standard solution.

-

For formulated products, accurately weigh a portion of the homogenized sample equivalent to 10 mg of (6RS)-Mefox.

-

Disperse in a suitable solvent and sonicate for 15 minutes to extract the analyte.

-

Centrifuge or filter the solution through a 0.45 µm syringe filter to remove excipients.

-

Dilute the filtrate with the mobile phase to a final concentration within the calibration range.

5. Method Validation Protocol

The developed method should be validated according to ICH Q2(R1) guidelines.

| Validation Parameter | Acceptance Criteria |

| Specificity | The peak for (6RS)-Mefox should be well-resolved from any impurities or excipients. Peak purity should be evaluated using a DAD. |

| Linearity | A minimum of five concentrations. The correlation coefficient (r²) should be ≥ 0.999. |

| Range | The range should cover 80% to 120% of the test concentration. |

| Accuracy | Recovery should be between 98.0% and 102.0% for spiked samples at three concentration levels. |

| Precision (Repeatability & Intermediate) | The relative standard deviation (RSD) should be ≤ 2.0%. |

| Limit of Detection (LOD) & Limit of Quantitation (LOQ) | Signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ. |

| Robustness | The method's performance should not be significantly affected by small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature, flow rate). |

Visualizations

Experimental Workflow for HPLC Method Development and Validation

Caption: Workflow for HPLC Method Development and Validation.

Logical Relationship for Method Optimization

References

Application Note: A Robust and Sensitive LC-MS/MS Protocol for the Quantification of (6RS)-Mefox in Human Plasma

Abstract

This application note details a comprehensive and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the accurate and precise quantification of (6RS)-Mefox, an oxidation product of 5-methyltetrahydrofolate, in human plasma. The protocol is designed for researchers, scientists, and drug development professionals requiring a reliable analytical method for pharmacokinetic studies, clinical monitoring, and metabolomics research. The methodology encompasses a straightforward sample preparation procedure, optimized chromatographic separation, and sensitive mass spectrometric detection. All quantitative data, including linearity, precision, accuracy, and limit of detection, are summarized for clear interpretation.

Introduction

(6RS)-Mefox is a significant oxidation product of 5-methyltetrahydrofolate, the primary circulating form of folate in the human body. Accurate measurement of Mefox in plasma is crucial for understanding folate metabolism, particularly in the context of various physiological and pathological conditions. Mefox is isobaric with the biologically active 5-formyltetrahydrofolate (5-formylTHF), presenting a significant analytical challenge that necessitates a highly selective method to differentiate between these two compounds[1]. This LC-MS/MS protocol provides the necessary chromatographic resolution and mass spectrometric specificity for the unambiguous quantification of Mefox.

Experimental Protocols

Materials and Reagents

-

(6RS)-Mefox analytical standard

-

Stable isotope-labeled internal standard (SIL-IS), e.g., ¹³C₅-Mefox

-

LC-MS grade acetonitrile, methanol, water, and formic acid

-

Human plasma (K₂EDTA as anticoagulant)

-

Solid Phase Extraction (SPE) cartridges (e.g., Phenyl sorbent, 50 mg)

Sample Preparation

A solid-phase extraction (SPE) method is employed for sample cleanup and concentration, which has been shown to be effective for folate vitamers[2].

-

Plasma Thawing: Thaw frozen plasma samples on ice to prevent degradation of analytes.

-

Internal Standard Spiking: To 150 µL of plasma, add a precise volume of the internal standard working solution (e.g., ¹³C₅-Mefox) to achieve a final concentration that is within the linear range of the assay. The use of a stable isotope-labeled internal standard is highly recommended to compensate for matrix effects and variability during sample processing[3][4].

-

Protein Precipitation & Loading: Add 300 µL of 0.1% formic acid in acetonitrile to the plasma sample. Vortex for 30 seconds to precipitate proteins. Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

SPE Cartridge Conditioning: Condition the SPE cartridges by passing 1 mL of methanol followed by 1 mL of water.

-

Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

-

Elution: Elute the analyte and internal standard with 1 mL of methanol.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 98:2 Water:Acetonitrile with 0.1% Formic Acid).

Liquid Chromatography

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm) is recommended for good separation of Mefox from its isobars[5][6].

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient Elution: A linear gradient from 2% to 50% Mobile Phase B over 5 minutes, followed by a wash and re-equilibration step.

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

Mass Spectrometry

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ESI.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

-

Key Parameters: It is essential to optimize the cone voltage and collision energy for Mefox and its internal standard to achieve the highest sensitivity. Due to the isobaric nature of Mefox and 5-formylTHF, unique mass transitions must be selected if chromatographic separation is incomplete[1].

Data Presentation

The performance of this LC-MS/MS method was validated for linearity, precision, accuracy, and sensitivity. The results are summarized in the tables below.

Table 1: MRM Transitions and Optimized MS Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |

| (6RS)-Mefox | 474.2 | 327.1 | 30 | 25 |

| ¹³C₅-Mefox (IS) | 479.2 | 332.1 | 30 | 25 |

Table 2: Method Validation - Linearity and Sensitivity

| Parameter | Result |

| Calibration Range | 0.5 - 200 nmol/L |

| Correlation Coefficient (r²) | > 0.995 |

| Limit of Detection (LOD) | 0.3 nmol/L[2] |

| Limit of Quantification (LOQ) | 0.5 nmol/L |

Table 3: Method Validation - Precision and Accuracy

| QC Level | Concentration (nmol/L) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Recovery) |

| Low QC | 1.5 | < 10% | < 12% | 90 - 110% |

| Mid QC | 50 | < 8% | < 10% | 92 - 108% |

| High QC | 150 | < 7% | < 9% | 95 - 105% |

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical flow of the analytical process, from sample reception to final data analysis.

Conclusion

The described LC-MS/MS protocol provides a robust, sensitive, and specific method for the quantification of (6RS)-Mefox in human plasma. The sample preparation is straightforward, and the chromatographic and mass spectrometric conditions are optimized for high-throughput analysis. This method is well-suited for clinical and research laboratories requiring accurate measurement of this important folate oxidation product.

References

- 1. Accounting for an isobaric interference allows correct determination of folate vitamers in serum by isotope dilution-liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A high-throughput LC-MS/MS method suitable for population biomonitoring measures five serum folate vitamers and one oxidation product - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 4. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]

- 5. Comparison of blood plasma sample preparation methods for combined LC-MS lipidomics and metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Liquid Chromatographic Strategies for Separation of Bioactive Compounds in Food Matrices - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for (6RS)-Mefox as a Reference Standard in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

(6RS)-Mefox is a critical reference standard used in the pharmaceutical industry, primarily in the development and quality control of drugs related to folic acid and its derivatives, such as 5-methyltetrahydrofolate (5-MTHF). As a well-characterized chemical entity, (6RS)-Mefox serves as a benchmark for the identification and quantification of impurities and degradation products in active pharmaceutical ingredients (APIs) and finished drug products.[1] This document provides detailed application notes and experimental protocols for the effective use of (6RS)-Mefox as a reference standard in analytical method development, validation, and routine quality control.

(6RS)-Mefox, with the chemical formula C₂₀H₂₃N₇O₇ and a molecular weight of approximately 473.44 g/mol , is a pyrazino-s-triazine derivative of 4α-hydroxy-5-methyltetrahydrofolate.[2] It is recognized as a significant oxidation product of 5-methyltetrahydrofolate.[3] Its presence and quantity are critical quality attributes to be monitored during the manufacturing and storage of folate-based drugs to ensure their safety, efficacy, and stability.

Chemical and Physical Properties

A summary of the key chemical and physical properties of (6RS)-Mefox is presented in the table below. This information is essential for its proper handling, storage, and use as a reference standard.

| Property | Value |

| Chemical Name | (6RS)-4-(((2-amino-8-methyl-4,9-dioxo-6,7,8,9-tetrahydro-4H-pyrazino[1,2-a][1][2][4]triazin-7-yl)methyl)amino)benzoyl)-L-glutamic acid |

| Synonyms | Mefox, (6RS)-5-methyl-5,6,7,8-tetrahydropteroyl-L-glutamic acid pyrazino-s-triazine derivative |

| Molecular Formula | C₂₀H₂₃N₇O₇ |

| Molecular Weight | 473.44 g/mol |

| Appearance | Off-white to yellowish solid |

| Solubility | Soluble in aqueous buffers |

| Storage | 2-8°C, protected from light and moisture |

Application as a Reference Standard

(6RS)-Mefox is primarily utilized as a reference standard for the following applications in drug development:

-

Impurity Profiling: To identify and quantify (6RS)-Mefox as an impurity in folic acid and 5-MTHF drug substances and drug products.

-

Analytical Method Development: To develop and optimize chromatographic methods (HPLC, UPLC, LC-MS) for the separation and quantification of (6RS)-Mefox from the main API and other related substances.

-

Method Validation: To validate analytical methods for linearity, accuracy, precision, specificity, and sensitivity, as per ICH guidelines.

-

Forced Degradation Studies: To investigate the degradation pathways of folic acid and its derivatives under various stress conditions (e.g., oxidative, thermal, photolytic) and to confirm that the analytical method is stability-indicating.

-

Quality Control: For routine testing of raw materials, in-process samples, and finished products to ensure they meet the predefined quality specifications.

Experimental Protocols

Protocol 1: Quantification of (6RS)-Mefox in a Drug Substance by HPLC-UV

This protocol describes a High-Performance Liquid Chromatography (HPLC) method with UV detection for the quantification of (6RS)-Mefox as an impurity in a 5-methyltetrahydrofolate drug substance.

1. Materials and Reagents:

-

(6RS)-Mefox Reference Standard

-

5-Methyltetrahydrofolate Drug Substance (Sample)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Sodium Phosphate Monobasic

-

Sodium Hydroxide

-

Water (HPLC grade)

2. Chromatographic Conditions:

| Parameter | Condition |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase A | 0.05 M Sodium Phosphate Buffer, pH 6.5 |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-10 min: 5% B; 10-25 min: 5-30% B; 25-30 min: 30% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 280 nm |

| Injection Volume | 20 µL |

3. Standard and Sample Preparation:

-

Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of (6RS)-Mefox Reference Standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with Mobile Phase A.

-

Working Standard Solution (1 µg/mL): Dilute the Standard Stock Solution 1:100 with Mobile Phase A.

-

Sample Solution (1 mg/mL): Accurately weigh about 100 mg of the 5-Methyltetrahydrofolate Drug Substance into a 100 mL volumetric flask. Dissolve in and dilute to volume with Mobile Phase A.

4. System Suitability: Inject the Working Standard Solution five times. The relative standard deviation (RSD) of the peak area for (6RS)-Mefox should be not more than 5.0%. The tailing factor for the (6RS)-Mefox peak should be not more than 2.0.

5. Analysis: Inject the Mobile Phase A as a blank, followed by the Working Standard Solution and the Sample Solution into the chromatograph.

6. Calculation: Calculate the percentage of (6RS)-Mefox in the drug substance using the following formula:

% (6RS)-Mefox = (Area_Sample / Area_Standard) * (Conc_Standard / Conc_Sample) * 100

Where:

-

Area_Sample is the peak area of (6RS)-Mefox in the Sample Solution chromatogram.

-

Area_Standard is the average peak area of (6RS)-Mefox in the Working Standard Solution chromatograms.

-

Conc_Standard is the concentration of the (6RS)-Mefox Working Standard Solution (in mg/mL).

-

Conc_Sample is the concentration of the 5-Methyltetrahydrofolate Drug Substance in the Sample Solution (in mg/mL).

Workflow for HPLC-UV Analysis of (6RS)-Mefox

Caption: Workflow for the quantification of (6RS)-Mefox impurity by HPLC-UV.

Protocol 2: Identification and Quantification of (6RS)-Mefox by LC-MS/MS

This protocol outlines a more sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the analysis of (6RS)-Mefox.

1. Materials and Reagents:

-

(6RS)-Mefox Reference Standard

-

Internal Standard (e.g., ¹³C₅-labeled (6RS)-Mefox)

-

Formic Acid (LC-MS grade)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

2. LC-MS/MS Conditions:

| Parameter | Condition |

| LC System | UPLC or equivalent |

| Column | C18, 2.1 x 100 mm, 1.7 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Methanol |

| Gradient | Time-based gradient optimized for separation |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | (6RS)-Mefox: e.g., m/z 474.2 → 327.1 (Quantifier), m/z 474.2 → 281.1 (Qualifier) |

| Internal Standard: e.g., m/z 479.2 → 332.1 |

3. Standard and Sample Preparation:

-

Prepare a series of calibration standards of (6RS)-Mefox in a suitable diluent (e.g., 50:50 Methanol:Water) containing a fixed concentration of the internal standard.

-

Prepare the sample solution at a known concentration in the same diluent, also containing the internal standard.